2-(2-Chloro-3-fluorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMBDAACHFCAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717178 | |

| Record name | (2-Chloro-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000523-07-8 | |

| Record name | (2-Chloro-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Chloro-3-fluorophenyl)acetic acid" properties

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's essential properties, outlines a robust synthetic pathway with mechanistic insights, and discusses its potential applications, grounding all information in established scientific principles.

Introduction and Strategic Importance

This compound belongs to the substituted phenylacetic acid class of compounds, which are pivotal building blocks in organic synthesis. The unique substitution pattern on the phenyl ring—featuring both chloro and fluoro groups—imparts specific steric and electronic properties that make it a valuable precursor for creating complex molecular architectures. Its structural motifs are frequently encountered in pharmacologically active molecules and advanced agrochemicals, where precise control over substituent effects is crucial for modulating biological activity, metabolic stability, and pharmacokinetic profiles. This guide serves as a practical resource for leveraging this compound in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe application. The key data for this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1000523-07-8 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| MDL Number | MFCD09925136 | [1][2] |

| Appearance | White to light yellow crystalline solid (Typical) | [4] |

GHS Hazard and Safety Information

This compound is classified as an irritant. Standard laboratory precautions should be strictly followed. Much of the detailed toxicological and ecological data is currently unavailable, which necessitates handling it as a compound of unknown toxicity.[5]

| Hazard Class | Precautionary Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation. | [4][6] |

| Eye Irritation | H319: Causes serious eye irritation. | [4][6][7] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [4][6] |

| Handling | P261, P280: Avoid breathing dust. Wear protective gloves/eye protection. | [4][6] |

| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [4][7] |

Recommended Synthetic Pathway: The Benzyl Cyanide Route

While several synthetic strategies could be envisioned, the most reliable and scalable laboratory synthesis of this compound proceeds via a two-step sequence starting from 2-chloro-3-fluorobenzyl chloride. This route involves a nucleophilic substitution to form the corresponding benzyl cyanide, followed by hydrolysis. This pathway is chosen for its high-yielding steps and the relative ease of purification.

References

- 1. prepchem.com [prepchem.com]

- 2. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 3. US5130478A - Process for the preparation of chlorides of chlorinated carboxylic acids - Google Patents [patents.google.com]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

physicochemical characteristics of 2-(2-Chloro-3-fluorophenyl)acetic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound (CAS No. 1000523-07-8), a halogenated phenylacetic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited availability of published experimental data for this specific compound, this document, authored from the perspective of a Senior Application Scientist, emphasizes the causality behind each analytical choice and provides robust, field-proven experimental protocols for its complete characterization. We detail authoritative methodologies for determining critical parameters including melting point, acidity (pKa), lipophilicity (LogP/D), and aqueous solubility. Furthermore, we present a predicted spectroscopic profile (FTIR, NMR, MS) to aid in structural confirmation and discuss essential safety and handling protocols. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this compound and unlock its potential in their research endeavors.

Compound Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid featuring both chlorine and fluorine substituents on the phenyl ring. These halogens significantly influence the molecule's electronic properties, acidity, and lipophilicity, making a thorough characterization essential for its application.

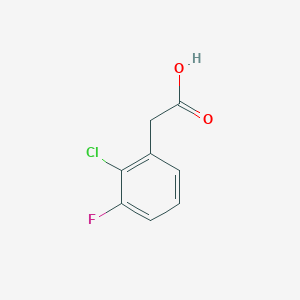

The chemical structure is as follows:

Figure 1. Chemical Structure of this compound

While comprehensive experimental data is not widely published, the table below summarizes the compound's key identifiers along with predicted values for essential physicochemical properties. These predictions are based on established chemical principles and data from analogous structures; they serve as valuable estimates that must be confirmed via the experimental protocols detailed herein.

| Parameter | Value / Status | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1000523-07-8 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Physical State | Not Available (Expected to be a solid at STP) | [2] |

| Melting Point | Not Available (Experimental determination required) | [2] |

| Aqueous Solubility | Not Available (Experimental determination required) | [2] |

| pKa (Predicted) | ~3.9 | Expert Estimation |

| LogP (Predicted) | ~2.5 | Expert Estimation |

Thermal Analysis: Melting Point Determination via DSC

Scientific Rationale

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. For drug development professionals, it is a critical quality control parameter. Furthermore, Differential Scanning Calorimetry (DSC) can reveal complex thermal behaviors, such as polymorphism—the existence of multiple crystalline forms of the same compound. Since different polymorphs can have drastically different solubilities and bioavailabilities, understanding a compound's thermal profile is non-negotiable in pharmaceutical science.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point (onset temperature) and heat of fusion using DSC, a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition (e.g., 200 °C).

-

-

Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is reported as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).[3]

Visualization: DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Acidity and Ionization State: pKa Determination

Scientific Rationale

The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the extent of a molecule's ionization at a given pH. Since the ionized and neutral forms of a drug have different properties, pKa profoundly influences solubility, membrane permeability, protein binding, and formulation characteristics. For an acidic compound like this compound, knowing the pKa is essential to predict its behavior in the physiological pH range of the gastrointestinal tract and bloodstream.

Experimental Protocol: Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[4]

-

System Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).[4]

-

Sample Preparation:

-

Prepare a standardized ~0.1 M NaOH solution.

-

Accurately prepare a solution of this compound in water (e.g., 20 mL of a 1 mM solution).[5] The concentration should be high enough for accurate measurement but low enough to ensure complete dissolution.

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[4]

-

-

Titration Procedure:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring at a moderate, constant speed.

-

Add small, precise aliquots (e.g., 0.05-0.1 mL) of the standardized NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (e.g., until pH ~11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume at the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The volume at the half-equivalence point is Veq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point (pH = pKa at Veq / 2).[6]

-

Perform the titration in triplicate to ensure reproducibility.[4]

-

Visualization: pKa Determination Workflow

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity Assessment: LogP/D Determination

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP (for neutral species) or LogD (for a specific pH where the compound may be ionized), is a key predictor of a drug's ADME properties. A compound's LogP/D value influences its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance. The "shake-flask" method is the gold-standard, direct measurement technique.[7]

Experimental Protocol: Shake-Flask Method (OECD 107)

This protocol determines the n-octanol/water partition coefficient by directly measuring the concentration of the analyte in both phases after they have reached equilibrium.[8]

-

Phase Preparation:

-

Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This is critical for thermodynamic accuracy.[9]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the pre-saturated n-octanol and aqueous phases (e.g., 10 mL of each). The final concentration should be low enough to avoid saturation in either phase.

-

-

Equilibration:

-

Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this may range from minutes to hours and should be determined in a preliminary experiment).

-

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases and to break any emulsions.[8]

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the analyte in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The final value is expressed as its logarithm: LogP = log₁₀(P).

-

The experiment should be performed with at least two different starting volume ratios to ensure the result is independent of concentration.[8]

-

Visualization: Shake-Flask LogP Workflow

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Aqueous Solubility Determination

Scientific Rationale

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability. Therefore, determining the thermodynamic solubility of this compound is a foundational step in assessing its potential as a drug candidate.

Experimental Protocol: Flask Method (OECD 105)

This method is suitable for substances with solubilities greater than 10⁻² g/L and determines the saturation mass concentration of a substance in water at a given temperature.[10][11]

-

System Setup: Place an excess amount of the solid this compound into a flask containing a known volume of purified water (or a relevant buffer solution). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient duration. Equilibrium is typically reached when three consecutive measurements of concentration, taken at least 24 hours apart, show no significant variation.[10]

-

Phase Separation: Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

-

Quantification: Carefully take an aliquot from the clear, saturated aqueous phase.

-

Analysis: Determine the concentration of the dissolved substance in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Reporting: The aqueous solubility is reported as the mean of at least three independent determinations, expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Visualization: Aqueous Solubility Workflow

Caption: Workflow for Aqueous Solubility via the Flask Method (OECD 105).

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and structure of a synthesized compound. Based on the structure of this compound, the following spectral features are predicted.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp, medium-intensity peaks are expected just below 3000 cm⁻¹ for the -CH₂- group.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the 1710-1760 cm⁻¹ range. Conjugation with the aromatic ring may shift this to the lower end of the range (~1710 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A strong band should appear in the 1320-1210 cm⁻¹ region.

-

C-F Stretch: A strong band is expected in the 1250-1000 cm⁻¹ region.

-

C-Cl Stretch: A strong band is expected in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected far downfield, typically around 12 δ, which is exchangeable with D₂O.

-

Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (approx. 7.0-7.5 δ). They will exhibit complex splitting patterns (doublets or triplets of doublets) due to coupling with each other and with the ¹⁹F nucleus.

-

-CH₂- Protons: A singlet is expected around 3.6-3.8 δ.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal is expected in the 170-180 δ range.

-

Aromatic Carbons: Six distinct signals are expected in the 115-140 δ range. The carbons directly bonded to fluorine and chlorine will show characteristic shifts and C-F coupling.

-

Methylene Carbon (-CH₂-): A signal is expected around 40 δ.

-

-

¹⁹F NMR: A single signal is expected, and its coupling pattern with adjacent protons will confirm its position on the aromatic ring.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The primary molecular ion peak is expected at an m/z corresponding to the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ³⁵Cl), which is approximately 188.

-

Isotope Pattern (M+2 Peak): Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 190. The intensity of this M+2 peak will be approximately one-third (3:1 ratio) of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Chemical Stability and Handling

Stability and Reactivity

-

Chemical Stability: While specific data is unavailable, phenylacetic acids are generally stable under normal laboratory storage conditions.[2]

-

Reactivity: The carboxylic acid functional group is the primary site of reactivity, capable of undergoing standard reactions such as esterification (with alcohols), amidation (with amines), and reduction. The aromatic ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.

-

Incompatible Materials: No specific incompatibilities are listed, but as a standard precaution, strong oxidizing agents and strong bases should be avoided.[2]

Safety and Handling

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Recommended Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.

-

Avoid formation of dust and inhalation of vapors or dust.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- 1. This compound | 1000523-07-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. enfo.hu [enfo.hu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. asdlib.org [asdlib.org]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS 1000523-07-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-3-fluorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. The strategic placement of both chloro and fluoro substituents on the phenyl ring makes it a valuable building block in medicinal chemistry. The incorporation of fluorine, in particular, is a widely recognized strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights from a Senior Application Scientist's perspective.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1000523-07-8 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 125.0 to 129.0 °C | |

| Boiling Point | (Predicted) | - |

| Solubility | (Predicted) | - |

| pKa | (Predicted) | - |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Route:

The proposed synthesis starts from the commercially available 2-chloro-3-fluorotoluene and proceeds through a benzylic halogenation followed by a cobalt-catalyzed carbonylation.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-3-fluorobenzene

-

Rationale: This step introduces a reactive handle at the benzylic position for the subsequent carbonylation. N-Bromosuccinimide (NBS) is a common and selective reagent for free-radical benzylic bromination, and Azobisisobutyronitrile (AIBN) is a standard radical initiator. Carbon tetrachloride (CCl₄) is a suitable solvent for this reaction.

-

Procedure:

-

To a solution of 2-chloro-3-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 1-(bromomethyl)-2-chloro-3-fluorobenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves the formation of the acetic acid moiety via carbonylation of the benzyl bromide. Cobalt carbonyl is an effective catalyst for this transformation. The reaction is typically carried out under a carbon monoxide atmosphere, followed by acidic workup to yield the carboxylic acid.[2]

-

Procedure:

-

In a pressure vessel, dissolve 1-(bromomethyl)-2-chloro-3-fluorobenzene (1.0 eq) in a suitable solvent such as methanol or a mixture of water and an organic solvent.

-

Add a catalytic amount of octacarbonyldicobalt (Co₂(CO)₈) and a base (e.g., sodium hydroxide).[2]

-

Pressurize the vessel with carbon monoxide (CO) and heat the mixture.

-

Monitor the reaction for the consumption of the starting material.

-

After the reaction is complete, cool the vessel and carefully vent the CO.

-

Acidify the reaction mixture with aqueous hydrochloric acid (HCl) to a pH of 1-2.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization.

-

Analytical Characterization

As experimental spectroscopic data for this specific compound is not publicly available, the following are predicted spectra based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

-

δ ~7.1-7.4 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex multiplet signals.

-

δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂-).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~175-180 ppm: Carboxylic acid carbon (-COOH).

-

δ ~158-162 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

-

δ ~120-135 ppm: Aromatic carbons.

-

δ ~40-45 ppm: Methylene carbon (-CH₂-).

Predicted IR Spectrum:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1470 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretch and O-H bend.

-

~1000-1100 cm⁻¹: C-F stretch.

-

~700-800 cm⁻¹: C-Cl stretch.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z 188 (containing ³⁵Cl) and 190 (containing ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragment: m/z 143, corresponding to the loss of the carboxyl group (-COOH).

Applications in Drug Discovery and Development

Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of both chlorine and fluorine atoms in this compound makes it a particularly interesting building block for creating novel drug candidates with potentially enhanced properties.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 2-(2-Chloro-3-fluorophenyl)acetic acid, a key intermediate in the development of various pharmaceuticals. The presented methodology is designed to be both reproducible and scalable, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. Its substituted phenylacetic acid scaffold is a common feature in a variety of biologically active molecules. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring imparts unique electronic and steric properties, which can significantly influence the pharmacological profile of the final drug substance. Access to a reliable and well-documented synthetic route is therefore of paramount importance for researchers in this field.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-chloro-3-fluorotoluene. This strategy involves:

-

Side-Chain Bromination: Radical-initiated bromination of the benzylic methyl group of 2-chloro-3-fluorotoluene to yield 2-chloro-3-fluorobenzyl bromide.

-

Nitrile Formation and Hydrolysis: Conversion of the benzyl bromide to the corresponding benzyl cyanide, followed by hydrolysis to the desired carboxylic acid.

This approach is favored due to the relatively low cost of the starting material and the generally high yields and clean conversions of the individual steps.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted phenylacetic acid derivative. The strategic placement of chloro and fluoro groups on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable synthon for accessing complex molecular architectures.

1.1. Chemical Structure

The molecular structure consists of an acetic acid moiety attached to a benzene ring at position 1, which is further substituted with a chlorine atom at position 2 and a fluorine atom at position 3.

1.2. Key Identifiers and Physicochemical Data

For ease of reference and procurement, the following identifiers and properties are crucial.

| Parameter | Value | Source |

| CAS Number | 1000523-07-8 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water |

Synthesis and Purification

While multiple synthetic routes to phenylacetic acids exist, a common and reliable approach involves the conversion of a corresponding benzyl halide. The following protocol outlines a generalized, robust procedure.

2.1. Synthetic Workflow: Conceptual Overview

The synthesis of phenylacetic acids from benzyl halides is a cornerstone of organic synthesis. The process typically involves two key stages: cyanation of the benzyl halide followed by hydrolysis of the resulting nitrile. This method is favored for its high yields and the ready availability of starting materials.

Caption: Generalized synthesis workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: Cyanation of 2-Chloro-3-fluorobenzyl Chloride

-

Rationale: This step introduces the carbon atom required for the carboxylic acid group via a nucleophilic substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cyanide and promoting the SN2 mechanism.

-

Procedure:

-

To a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-chloro-3-fluorophenyl)acetonitrile.

-

Step 2: Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile

-

Rationale: Acid-catalyzed hydrolysis is an effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid in an aqueous medium facilitates the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

-

Procedure:

-

To the crude nitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

2.3. Purification

-

Rationale: Recrystallization is the preferred method for purifying the final product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation of impurities.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., toluene or an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals and dry them in a vacuum oven.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as a complex multiplet pattern between 7.0-7.5 ppm due to coupling between themselves and with the fluorine atom. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show a signal for the carboxylic carbon around 175-180 ppm and a signal for the methylene carbon around 40 ppm. The aromatic carbons will appear in the 115-140 ppm region, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. Carbon-fluorine coupling will be observable.

3.2. Mass Spectrometry (MS)

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 188. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) will be a key diagnostic feature.

-

Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenyl ring.

3.3. Infrared (IR) Spectroscopy

-

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O stretch from the carboxylic acid carbonyl group, appearing around 1700-1725 cm⁻¹.

-

C-Cl and C-F stretching vibrations in the fingerprint region (below 1300 cm⁻¹).

-

Applications in Drug Development

Substituted phenylacetic acids are prevalent structural motifs in a wide range of pharmaceuticals. This compound serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific substitution pattern can be critical for modulating properties like target binding affinity, metabolic stability, and overall pharmacokinetic profiles.[4]

4.1. Role as a Synthetic Building Block

This compound is primarily used as a molecular scaffold. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation to form aryl acetamides or esterification. These reactions are fundamental in building larger molecules for drug discovery programs. For instance, aryl acetamides derived from similar structures have shown activity against various biological targets.[5]

Caption: Role as a precursor in the synthesis of a complex bioactive molecule.

4.2. Influence of Halogen Substitution

The presence and position of halogen atoms are not arbitrary.[4]

-

Chlorine: Often used to increase lipophilicity, which can enhance membrane permeability. It can also block sites of metabolism, thereby increasing the half-life of a drug.

-

Fluorine: Can improve metabolic stability and binding affinity to target proteins by forming favorable interactions like hydrogen bonds. The introduction of fluorine can also significantly alter the pKa of nearby functional groups.[5]

The 2-chloro, 3-fluoro substitution pattern is a specific electronic and steric arrangement that medicinal chemists can exploit to fine-tune the properties of a lead compound during the optimization phase of drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification: This compound is likely to be an irritant to the skin, eyes, and respiratory system, similar to other phenylacetic acid derivatives.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood.[6]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[7]

References

- 1. This compound | 1000523-07-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-氯-3-氟苯基乙酸_cas号1000523-07-8_2-(2-chloro-3-fluorophenyl)acetic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

stability and storage of 2-(2-Chloro-3-fluorophenyl)acetic acid

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Chloro-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated derivative of phenylacetic acid, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a carboxylic acid functional group and a substituted phenyl ring, presents unique stability challenges that are critical to understand for ensuring the integrity, purity, and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for conducting robust stability studies.

Physicochemical Properties and Their Influence on Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. For this compound, the following properties are of primary importance:

| Property | Value/Information | Implication for Stability |

| Molecular Formula | C8H6ClFO2[1] | Indicates the presence of reactive functional groups. |

| Molecular Weight | 188.58 g/mol [1] | Standard property for characterization. |

| Appearance | White to light yellow crystalline solid[2] | Changes in color can be an initial indicator of degradation. |

| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water.[2] | Poor aqueous solubility may necessitate co-solvents in stability studies, which could influence degradation pathways.[3] |

The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring can influence the reactivity of the entire molecule, including the acidity of the carboxylic acid and the susceptibility of the aromatic ring to certain types of degradation.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, an understanding of its functional groups allows for the prediction of potential degradation pathways under various stress conditions. Forced degradation studies are essential to explore these pathways.[3][4]

1. Hydrolytic Degradation: Although the primary structure is generally stable to hydrolysis, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to reactions. Given its nature as a carboxylic acid, it will form salts under basic conditions.

2. Oxidative Degradation: The phenyl ring, although substituted, can be susceptible to oxidative degradation. Common oxidizing agents like hydrogen peroxide can lead to the formation of phenolic derivatives or even ring-opening products under aggressive conditions.[3]

3. Photolytic Degradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV or a combination of UV and visible light may induce degradation, potentially through dehalogenation or other radical-mediated reactions.

4. Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation. The stability of the halogen-carbon bonds on the phenyl ring would also be challenged under high thermal stress.

A proposed overview of potential degradation pathways is illustrated below:

Caption: Proposed Degradation Pathways for this compound.

Recommended Storage and Handling

Based on the physicochemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Temperature: Store in a cool, dry place.[5][6] Long-term storage should be under controlled room temperature or refrigerated conditions to minimize the risk of thermal degradation.

-

Light: Protect from light. Store in amber glass bottles or other opaque containers to prevent photolytic degradation.

-

Atmosphere: Store in a tightly-closed container to protect from moisture and atmospheric oxygen, which could facilitate hydrolytic and oxidative degradation, respectively.[5][6] A well-ventilated area is also recommended for safe handling.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][7]

Framework for a Comprehensive Stability Study

A robust stability study is crucial to definitively identify degradation products, establish degradation kinetics, and determine an appropriate shelf-life. This involves forced degradation studies and the development of a stability-indicating analytical method.[4][8]

Forced Degradation Protocol

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation.[3][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[9]

| Stress Condition | Proposed Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | To identify potential oxidative degradation products. |

| Thermal Stress | Solid-state sample at 105°C for 48 hours or slightly above the melting point. | To evaluate the potential for thermal decomposition and decarboxylation. |

| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To determine light sensitivity and potential for photolytic degradation. |

Experimental Workflow for Forced Degradation

The following workflow outlines the steps for conducting a forced degradation study:

Caption: Experimental Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A critical component of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact parent compound from all potential degradation products and any impurities.

Proposed HPLC Method Parameters

While method development is empirical, the following starting conditions are proposed based on methods for similar phenylacetic acid derivatives:[10]

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute the parent compound and potential degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm, 254 nm) and/or Mass Spectrometry (MS) for peak identification. |

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

While this compound is stable under recommended storage conditions, it has the potential to degrade under stress conditions such as high temperature, oxidative environments, and exposure to light. This guide provides a comprehensive framework for understanding its stability profile, implementing appropriate storage and handling procedures, and designing robust stability studies. By following these principles, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate.

References

- 1. This compound | 1000523-07-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

2-(2-Chloro-3-fluorophenyl)acetic acid, identified by its CAS number 1000523-07-8, is a halogenated phenylacetic acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and applications, offering a critical resource for researchers and professionals in drug discovery and development.

The presence of halogen atoms in active pharmaceutical ingredients (APIs) can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile. The strategic incorporation of chlorine and fluorine in this particular scaffold offers medicinal chemists a versatile tool for modulating these properties in the design of novel therapeutic agents.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Its availability facilitates its use in both academic research and industrial drug development programs.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Specification | Country of Origin |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) | Japan |

| PharmaBlock Sciences (Nanjing), Inc. | Inquire for details | China |

| Adamas Reagent, Ltd. | Inquire for details | China |

| Beijing Eternalchem Co., Ltd. | Inquire for details | China |

| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | Inquire for details | China |

Note: Purity specifications and availability may vary. It is recommended to contact the suppliers directly for the most current information.

The typical purity for commercially available this compound is greater than 98%, as determined by gas chromatography (GC). For applications in drug synthesis, particularly for compounds intended for clinical trials, it is imperative to source materials with the highest possible purity and to conduct thorough in-house quality control to characterize any potential impurities.

Synthesis and Manufacturing: A Mechanistic Perspective

While specific, detailed industrial synthesis routes for this compound are often proprietary, a plausible and commonly employed synthetic strategy for phenylacetic acids involves the transformation of a corresponding substituted toluene. The following diagram illustrates a general, logical workflow for the synthesis, drawing upon established chemical principles for similar compounds.

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Methodological Considerations:

-

Radical Halogenation of 2-Chloro-3-fluorotoluene: The synthesis would likely commence with the radical bromination of 2-chloro-3-fluorotoluene using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. This selectively halogenates the benzylic position.

-

Cyanation to Form the Acetonitrile Intermediate: The resulting 2-(2-chloro-3-fluorophenyl)methyl halide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(2-chloro-3-fluorophenyl)acetonitrile. This step is crucial as it introduces the two-carbon chain necessary for the final acetic acid moiety.[3]

-

Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids like sulfuric or hydrochloric acid, directly yields the carboxylic acid.[3] Base-catalyzed hydrolysis, using a strong base like sodium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate workup step to afford the final product.

An alternative synthetic approach could involve the carbonylation of the corresponding benzyl halide using a catalyst, such as a cobalt carbonyl complex.[4]

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its application in drug synthesis. A robust quality control regimen should include a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for determining the purity of the compound and for identifying any process-related impurities.

Table 2: A Proposed HPLC Method for the Analysis of this compound

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Column Temperature | 30 °C |

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogen substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound and to aid in the identification of impurities. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2) in the mass spectrum.

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of intermediates in the pharmaceutical industry, serving as key building blocks for a variety of drugs.[6] The presence of both chlorine and fluorine on the phenyl ring of this compound offers a unique combination of properties that can be exploited in drug design.

Halogen atoms, particularly fluorine, are often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism. They can also influence the acidity or basicity of nearby functional groups and participate in halogen bonding, which can contribute to target binding affinity.

While the specific therapeutic agents derived from this particular isomer are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[6][7] The carboxylic acid functionality provides a handle for forming amide or ester linkages, common in many drug scaffolds.

Caption: Role of this compound in drug development.

The logical progression from this intermediate involves its chemical modification to introduce pharmacophoric features necessary for biological activity. Its utility in the synthesis of central nervous system (CNS) agents is also plausible, given that halogenated aromatic moieties are common in this class of drugs.[8]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in pharmaceutical research and development. Its unique halogenation pattern provides a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective utilization in the creation of novel and improved therapeutics. This guide serves as a foundational resource for scientists and researchers engaged in this important work.

References

- 1. This compound | 1000523-07-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 5. validated hplc methods: Topics by Science.gov [science.gov]

- 6. kajay-remedies.com [kajay-remedies.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for 2-(2-Chloro-3-fluorophenyl)acetic acid in Synthetic Chemistry and Early-Stage Drug Discovery

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(2-Chloro-3-fluorophenyl)acetic acid. This document outlines detailed experimental protocols for the application of this versatile building block in the synthesis of novel amide derivatives and its subsequent evaluation as a potential anti-inflammatory agent through a cyclooxygenase-2 (COX-2) inhibition assay. Furthermore, a robust analytical method for the quality control and characterization of the parent compound is presented. The protocols are designed to be self-validating and are supported by scientific principles and troubleshooting guidelines to ensure reliable and reproducible results.

Introduction: The Significance of Substituted Phenylacetic Acids in Medicinal Chemistry

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound is a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. Its unique substitution pattern offers opportunities for exploring new structure-activity relationships (SAR) in various drug discovery programs.

PART 1: Synthetic Application Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides. Amide bonds are fundamental in peptide and protein structures and are present in a large number of pharmaceuticals. This protocol details a standard procedure for the coupling of this compound with a primary amine using a carbodiimide coupling agent, a common and efficient method for amide synthesis.[2]

Protocol 1: Synthesis of N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide

This protocol describes the synthesis of a model amide, N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide, via an EDC/HOBt mediated coupling reaction.

Objective: To synthesize and purify N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |

| This compound | C₈H₆ClFO₂ | 188.58 | [e.g., Sigma-Aldrich] |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) | C₈H₁₇N₃·HCl | 191.70 | [e.g., Sigma-Aldrich] |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | [e.g., Sigma-Aldrich] |

| Benzylamine | C₇H₉N | 107.15 | [e.g., Sigma-Aldrich] |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | [e.g., Sigma-Aldrich] |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | [e.g., Sigma-Aldrich] |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | [e.g., Sigma-Aldrich] |

| Saturated sodium bicarbonate solution (NaHCO₃) | NaHCO₃ | 84.01 | [e.g., Sigma-Aldrich] |

| Brine | NaCl (saturated aqueous solution) | 58.44 | [e.g., Sigma-Aldrich] |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | [e.g., Sigma-Aldrich] |

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Activation of Carboxylic Acid: Add Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the HOBt-ester intermediate is crucial for an efficient coupling and to minimize side reactions.

-

Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDC·HCl.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed (typically 4-16 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted starting materials, coupling agents, and byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram:

Caption: Workflow for the synthesis of N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.

PART 2: Biological Application Protocol: In Vitro COX-2 Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid core structure exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This protocol provides a method to evaluate the potential of newly synthesized derivatives of this compound as COX-2 inhibitors.

Protocol 2: Fluorometric Assay for COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2.

Materials and Reagents:

| Reagent | Description | Supplier |

| COX Assay Buffer | Tris-based buffer, pH ~8.0 | [e.g., Sigma-Aldrich] |

| COX Probe | A fluorogenic probe that reacts with Prostaglandin G2 | [e.g., Sigma-Aldrich] |

| COX Cofactor | A solution containing necessary cofactors for enzyme activity | [e.g., Sigma-Aldrich] |

| Arachidonic Acid | Substrate for the COX-2 enzyme | [e.g., Sigma-Aldrich] |

| Human Recombinant COX-2 | Purified enzyme | [e.g., Sigma-Aldrich] |

| Celecoxib | A known selective COX-2 inhibitor (positive control) | [e.g., Sigma-Aldrich] |

| Test Compound | The synthesized derivative of this compound | - |

| DMSO | Solvent for dissolving test compounds and controls | [e.g., Sigma-Aldrich] |

| 96-well black microplate | For fluorescence measurements | [e.g., Corning] |

Experimental Procedure:

-

Preparation of Reagents:

-

Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

-

Prepare a stock solution of the test compound and celecoxib in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the test compound and celecoxib in DMSO to create a range of concentrations for IC₅₀ determination.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Enzyme Control (EC): 10 µL of Assay Buffer.

-

Inhibitor Control (IC): 2 µL of Celecoxib and 8 µL of Assay Buffer.

-

Sample Screen (S): 10 µL of diluted test compound.

-

Solvent Control (SC): 10 µL of DMSO (if solvent effects are a concern).

-

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:

-

80 µL of COX Assay Buffer

-

1 µL of COX Probe

-

1 µL of diluted COX Cofactor

-

1 µL of Human Recombinant COX-2

-

-

-

Initiation and Measurement:

-

Add 80 µL of the Reaction Mix to each well.

-

Pre-incubate the plate at 25 °C for 10 minutes.

-

Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to each well.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Logical Flow of the COX-2 Inhibition Assay:

Caption: Logical workflow for the in vitro COX-2 inhibition assay.

PART 3: Analytical Protocol: Quality Control by HPLC

Ensuring the purity of the starting material is critical for the success of any synthetic endeavor. This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

This method is based on general principles for the analysis of phenylacetic acid derivatives and can be adapted for various HPLC systems.[4]

Objective: To determine the purity of a sample of this compound.

Instrumentation and Materials:

| Item | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, and DAD or UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Sample Preparation | Dissolve a known concentration of the compound in the mobile phase. |

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Gradient | 10-90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

Procedure:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.

-

Data Processing: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Expected Results: A successful analysis will show a major peak corresponding to this compound with a retention time determined by the specific column and conditions used. The purity is calculated as the percentage of the area of the main peak.

References

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Synthesis of Novel Bio-active Scaffolds from 2-(2-Chloro-3-fluorophenyl)acetic acid

Introduction: The Strategic Value of a Halogenated Phenylacetic Acid Scaffold

2-(2-Chloro-3-fluorophenyl)acetic acid is a versatile starting material in medicinal chemistry and drug discovery. Its structure presents multiple strategic points for chemical modification, making it an ideal scaffold for generating diverse libraries of novel compounds. Phenylacetic acid derivatives are core components of numerous pharmaceuticals, including analgesics and anti-inflammatory drugs like Diclofenac.[1] The presence of ortho-chloro and meta-fluoro substituents on the phenyl ring offers distinct advantages:

-

Modulated Lipophilicity and Metabolism: The halogens significantly alter the electronic properties and lipophilicity of the molecule, which can enhance membrane permeability and resist metabolic degradation, key aspects of improving drug bioavailability.

-

Orthogonal Reactivity: The carboxylic acid group provides a primary handle for reactions like amidation and esterification. The chloro-substituent, while less reactive than bromo or iodo groups, serves as a viable handle for advanced cross-coupling reactions, allowing for the introduction of further complexity.

-

Structural Rigidity and Binding: The substituted phenyl ring acts as a rigid scaffold, which can be optimized to fit into specific protein binding pockets.

This guide provides detailed, field-tested protocols for the derivatization of this compound, focusing on transformations with high success rates and broad applicability in creating novel chemical entities for screening and development.

Strategic Pathways for Derivatization

The synthetic strategy for modifying this compound primarily targets two key functional regions: the carboxylic acid and the aromatic ring. This allows for a modular approach to library synthesis.

Diagram 1: High-level synthetic strategies for derivatizing the core scaffold.

Core Synthetic Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all other reagents.[2] Work should be conducted in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory.[4]

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most crucial reaction in medicinal chemistry, enabling the linkage of the core scaffold to a vast array of amine-containing building blocks. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a robust method that proceeds under mild conditions, minimizing side reactions and preserving stereochemistry if applicable.

Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as an additive that rapidly traps the intermediate to form an HOBt-ester, which is less reactive but more stable. This HOBt-ester then cleanly reacts with the primary or secondary amine to form the desired amide bond, regenerating HOBt.

Diagram 2: Workflow for EDC/HOBt mediated amide synthesis.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring. Allow the reaction to stir at 0 °C for 30 minutes. A color change or slight increase in temperature may be observed.

-

Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Fischer-Speier Esterification

Esterification provides another avenue for derivatization, often improving a compound's pharmacokinetic profile. Fischer-Speier esterification is a classic, cost-effective method for producing esters from carboxylic acids and simple alcohols.

Principle: In the presence of a strong acid catalyst (e.g., H₂SO₄), the alcohol protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and the ester is formed. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction to completion.[5]

Step-by-Step Protocol:

-

Setup: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent (use at least 10-20 eq).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux (the boiling point of the alcohol) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the excess alcohol under reduced pressure. Add water and extract the product with a water-immiscible organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol 3: Advanced Application - Suzuki Cross-Coupling